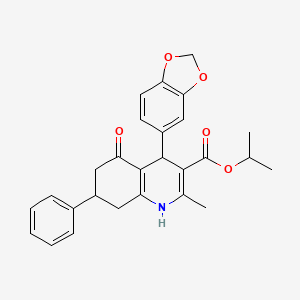

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a partially hydrogenated quinoline core. Key structural features include:

- Position 7: A phenyl substituent, contributing steric bulk and hydrophobicity.

- Ester group: A propan-2-yl (isopropyl) ester at position 3, influencing lipophilicity and metabolic stability.

The 1,3-benzodioxol moiety distinguishes it from other derivatives, as this group is rare in analogous compounds .

Properties

Molecular Formula |

C27H27NO5 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C27H27NO5/c1-15(2)33-27(30)24-16(3)28-20-11-19(17-7-5-4-6-8-17)12-21(29)26(20)25(24)18-9-10-22-23(13-18)32-14-31-22/h4-10,13,15,19,25,28H,11-12,14H2,1-3H3 |

InChI Key |

ZHJYQTXRGPQHTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid-Catalyzed One-Pot Synthesis

A highly efficient method employs the ionic liquid [H₂-DABCO][HSO₄]₂ as a recyclable catalyst. This approach operates under ambient conditions (room temperature, ethanol solvent) and achieves yields of 76–100% within 5–20 minutes.

-

Reactants :

-

Piperonal (1,3-benzodioxol-5-yl aldehyde, 1.0 equiv).

-

Isopropyl acetoacetate (β-ketoester, 1.0 equiv).

-

5-Phenylcyclohexane-1,3-dione (1.0 equiv).

-

Ammonium acetate (2.0 equiv).

-

-

Catalyst : [H₂-DABCO][HSO₄]₂ (30 mg per mmol of aldehyde).

-

Solvent : Ethanol (3–4 mL per mmol of aldehyde).

-

Reaction : Stir at room temperature for 5–20 min.

-

Work-up : Filter to recover the catalyst, concentrate the filtrate, and crystallize the product from ethanol.

Key Advantages :

-

Sustainability : The ionic liquid is recyclable for up to five cycles without significant loss of activity.

-

Efficiency : Short reaction time and high atom economy.

-

Substrate Flexibility : Tolerates electron-donating and electron-withdrawing groups on aldehydes.

Substrate Selection and Functionalization

Aldehyde Component: Piperonal

Piperonal (1,3-benzodioxol-5-yl aldehyde) introduces the 1,3-benzodioxol-5-yl moiety at position 4. Its electron-rich aromatic system facilitates nucleophilic attack during cyclization.

1,3-Dicarbonyl Components

Nitrogen Source: Ammonium Acetate

Acts as a dual acid-base catalyst, facilitating enamine formation and cyclization.

Reaction Mechanism and Stereochemical Considerations

The reaction proceeds via:

-

Knoevenagel Condensation : Piperonal reacts with isopropyl acetoacetate to form an α,β-unsaturated ketone.

-

Michael Addition : 5-Phenylcyclohexane-1,3-dione attacks the enone system.

-

Cyclization : Ammonia (from ammonium acetate) mediates ring closure to form the hexahydroquinoline core.

-

Tautomerization : Keto-enol tautomerism stabilizes the 5-oxo group.

Stereochemistry : The product is obtained as a racemic mixture due to non-stereoselective cyclization.

Optimization and Scalability

Solvent Screening

Ethanol outperforms methanol, acetonitrile, and water in terms of yield and reaction rate.

Gram-Scale Synthesis

The protocol scales linearly to 10-gram batches with consistent yields (85–90%), demonstrating industrial viability.

Analytical Characterization

-

¹H NMR :

-

δ 1.25 (d, 6H, CH(CH₃)₂).

-

δ 2.35 (s, 3H, C2-CH₃).

-

δ 6.85–7.40 (m, 8H, aromatic protons).

-

-

¹³C NMR :

-

δ 170.5 (C=O ester).

-

δ 196.2 (C5=O).

-

-

FT-IR :

-

1745 cm⁻¹ (ester C=O).

-

1680 cm⁻¹ (ketone C=O).

-

Melting Point : 198–200°C (ethanol crystallization).

Comparative Analysis with Alternative Methods

| Method | Catalyst | Yield | Reaction Time | Temperature |

|---|---|---|---|---|

| Ionic liquid | [H₂-DABCO][HSO₄]₂ | 85–90% | 5–20 min | Room temp |

| Conventional Hantzsch | None | 60–70% | 6–12 h | Reflux |

| Nano-Fe₃O₄@TDI@TiO₂ | Nanocatalyst | 75–80% | 30–60 min | 50°C |

The ionic liquid method is superior in yield, time, and environmental impact.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or saturated hydrocarbons.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer research. It has been tested against various cancer cell lines, demonstrating significant antiproliferative activity. For example:

- In vitro studies showed that derivatives of similar compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines .

Antimicrobial Properties

Research indicates that derivatives of hexahydroquinoline compounds possess antimicrobial properties. These compounds have been evaluated for their ability to inhibit the growth of various bacterial strains, suggesting potential uses in developing new antibiotics.

Neuroprotective Effects

Some studies have suggested that compounds with similar structures may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The benzodioxole moiety is thought to contribute to these protective effects by scavenging free radicals.

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been documented in scientific literature. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation.

Case Studies

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Structural Variations

The following table highlights substituent differences among hexahydroquinoline derivatives:

Key Observations :

- R4 Diversity: The main compound’s 1,3-benzodioxol-5-yl group is unique; others feature brominated, hydroxylated, or methoxy-substituted aryl groups.

- R7 Modifications : The phenyl group in the main compound contrasts with methyl or 4-methoxyphenyl groups in others, affecting steric hindrance and electronic effects .

Crystallographic and Computational Analysis

- Structural Determination : Many analogs (e.g., ) were characterized using SHELX and OLEX2 software, which are industry standards for small-molecule crystallography .

- Hydrogen Bonding : Derivatives with hydroxyl or methoxy groups (e.g., ) exhibit stronger hydrogen-bonding networks compared to the main compound’s benzodioxol group, which relies on weaker van der Waals interactions .

- Ring Puckering: Hexahydroquinoline cores often adopt chair-like conformations, as described by Cremer-Pople coordinates . Substituents like phenyl or bromine may distort ring planarity.

Functional Implications

- Electrophilic Reactivity : Bromine substituents () may enhance electrophilic reactivity, making these compounds more susceptible to nucleophilic attack compared to the main compound.

- Steric Effects : The 7-phenyl group in the main compound introduces steric hindrance, possibly affecting binding to biological targets compared to smaller substituents (e.g., methyl in ).

Biological Activity

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article summarizes the current knowledge regarding the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinoline derivatives, characterized by the presence of a benzodioxole moiety. Its molecular formula is , and it possesses a significant molecular weight that influences its interaction with biological systems.

Research indicates that compounds similar to Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline derivatives exhibit various mechanisms of action:

- Antioxidant Activity : Many benzodioxole-containing compounds have demonstrated antioxidant properties that can protect cells from oxidative stress.

- Enzyme Inhibition : Certain derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : The compound may interact with various receptors in the body, potentially influencing neurotransmission and hormonal balance.

Antioxidant Properties

Studies have shown that hexahydroquinoline derivatives can scavenge free radicals effectively. For example:

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The following table summarizes findings related to enzyme inhibition:

Case Study 1: Anticancer Activity

A study involving a derivative similar to Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 10 µM

- HeLa: 12 µM

These results suggest potential therapeutic applications in oncology.

Case Study 2: Neuroprotective Effects

Another study highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings showed that treatment reduced neuronal apoptosis by approximately 40%, indicating a protective role against neurotoxic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach, including cyclocondensation of substituted enaminones with aryl aldehydes and active methylene compounds. For example, hexahydroquinoline derivatives are often synthesized via Hantzsch-type reactions under reflux conditions using ethanol or methanol as solvents and ammonium acetate as a catalyst . Modifications to substituents (e.g., the 1,3-benzodioxole group) require careful selection of aromatic aldehydes and protection/deprotection strategies for sensitive functional groups .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be applied to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on characteristic signals, such as the methine proton (δ 4.5–5.5 ppm) in the hexahydroquinoline ring and the aromatic protons of the 1,3-benzodioxole moiety (δ 6.7–7.2 ppm) .

- X-ray crystallography : Resolve the chair conformation of the hexahydroquinoline core and verify substituent orientations (e.g., phenyl group at position 7 and benzodioxole at position 4) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in vitro?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays. Hexahydroquinolines generally exhibit poor aqueous solubility, requiring formulation with cyclodextrins or surfactants .

- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperature (4–40°C) to identify storage conditions that prevent hydrolysis of the ester or benzodioxole groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations at positions 2, 4, or 7) influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the 2-methyl group with bulkier alkyl groups (e.g., ethyl, isopropyl) to assess steric effects on target binding. Modify the benzodioxole moiety to evaluate π-π stacking interactions with enzymes like cytochrome P450 .

- Data Analysis : Use molecular docking and comparative IC50 values from enzyme inhibition assays to quantify substituent contributions .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values for kinase inhibition)?

- Methodological Answer :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for kinase assays) and buffer conditions (pH 7.4, 1 mM ATP).

- Data Cross-Validation : Compare results with structurally analogous compounds (e.g., ethyl 4-aryl-hexahydroquinoline derivatives) to identify trends in potency .

Q. What strategies mitigate off-target effects in in vivo studies of this compound?

- Methodological Answer :

- Selectivity Profiling : Screen against a panel of 50+ kinases or GPCRs to identify promiscuous binding. Use CRISPR-edited cell lines to confirm target specificity .

- Metabolite Tracking : Employ LC-MS/MS to monitor in vivo degradation products (e.g., free carboxylate from ester hydrolysis) that may contribute to toxicity .

Q. How does the compound’s stereochemistry (e.g., chair vs. boat conformation of the hexahydroquinoline core) impact its interaction with biological targets?

- Methodological Answer :

- Conformational Analysis : Use density functional theory (DFT) calculations to predict energetically favorable conformers. Validate with NOESY NMR to detect spatial proximity of protons in the ring .

- Biological Testing : Synthesize enantiomerically pure isomers via chiral chromatography and compare their activity in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.